

# Technical Support Center: ProMPi FSI Electrolyte Stability Guide

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## Compound of Interest

Compound Name: *1-Methyl-1-propylpiperidinium  
bis(fluorosulfonyl)imide*

CAS No.: 911303-46-3

Cat. No.: B1435769

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Product: ProMPi FSI (N-propyl-N-methylpyrrolidinium bis(fluorosulfonyl)imide) CAS: 852620-97-4 Application: High-voltage Li-ion (LIB) and Li-metal (LMB) batteries Document ID: TS-IL-FSI-004

## Introduction: The Stability Paradox

You are likely using ProMPi FSI (also known as Pyr13 FSI or P13 FSI) for its exceptional ionic conductivity (~5-10 mS/cm at 25°C) and non-flammability. However, long-term cycling stability in this system is often compromised not by the bulk stability of the ionic liquid (IL), but by interfacial parasitic reactions.

The FSI anion (

) is kinetically faster than TFSI but thermodynamically more aggressive toward cell hardware (specifically Aluminum) and sensitive to moisture. This guide addresses the root causes of cycling failure: Anodic corrosion, Cathodic instability, and Viscosity-driven impedance growth.

## Part 1: Troubleshooting Cycling Instability (Q&A)

### Issue 1: Anodic Instability & Current Collector Corrosion

Q: My high-voltage cycling (>4.0 V vs. Li/Li<sup>+</sup>) shows "noisy" charging curves and rapid capacity fade. Is the electrolyte decomposing?

A: It is likely not the bulk electrolyte decomposing, but your Aluminum (Al) current collector corroding. Unlike the TFSI anion, which forms a stable passivation layer on Aluminum, the FSI anion forms

, which is highly soluble in the electrolyte. This leads to continuous pitting corrosion of the cathode current collector.

- Diagnostic Check: Disassemble a failed cell. Wash the cathode in DMC. If the Al foil looks pitted or has become brittle/transparent, you have FSI-induced corrosion.
- The Fix: You must engineer a passivation layer.
  - Additives: Introduce LiBOB (1-2 wt%) or LiDFOB. The borate anions decompose at lower potentials to form insoluble Al-B-O-F species that seal the Al surface.
  - Salt Concentration: Increase the LiFSI salt concentration. High Concentration Electrolytes (HCE, >3 M) reduce the population of "free" FSI anions available to attack the Al.

## Issue 2: Infinite Charging & Low Coulombic Efficiency

Q: The cell charges indefinitely or exhibits low Coulombic Efficiency (CE < 99%) during the first 50 cycles. Is this a "shuttle effect"?

A: In ProMPi FSI systems, this is often due to reductive instability of the Pyr13 cation on the anode side. While ProMPi is relatively stable, it can undergo reductive decomposition on graphite or Li-metal if a robust Solid Electrolyte Interphase (SEI) is not formed immediately. The "shuttle" behavior may actually be the continuous reduction of the cation and re-oxidation of its byproducts.

- The Fix:
  - SEI Formers: Add Fluoroethylene Carbonate (FEC) (5-10 vol%) or Vinylene Carbonate (VC) (1-2 wt%). These are sacrificial additives that reduce before the Pyr13 cation, forming a protective carbonate/polymeric SEI.
  - Current Density: Use a slower formation cycle (C/20) for the first 3 cycles to allow the additives to form a dense, uniform SEI.

## Issue 3: Sudden Impedance Rise at Room Temperature

Q: My cells cycle well for 100 cycles, then the overpotential spikes suddenly. The electrolyte is still liquid.

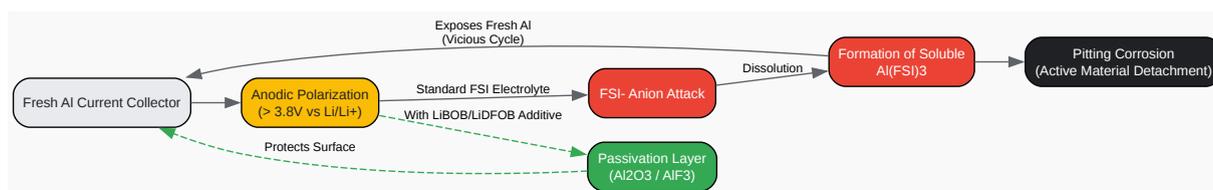
A: This is a wettability and viscosity issue, often exacerbated by byproduct accumulation. ProMPi FSI is more viscous than carbonate electrolytes. Over time, decomposition byproducts (from SEI repair) accumulate in the separator pores, restricting ion transport. If you are using a standard polyolefin separator (PP/PE), the IL may "dewet" the pores as the surface energy changes during cycling.

- The Fix:
  - Separator Choice: Switch to Glass Fiber (for lab cells) or Ceramic-coated separators (for commercial prototypes). These have better wettability with ILs.
  - Temperature: Run a control group at 40°C. If the issue disappears, it is a viscosity/transport limitation, not chemical degradation.

## Part 2: Visualizing the Failure Mechanisms

### Mechanism 1: The Aluminum Corrosion Cycle

The diagram below illustrates why FSI-based electrolytes fail at high voltages without passivation agents.

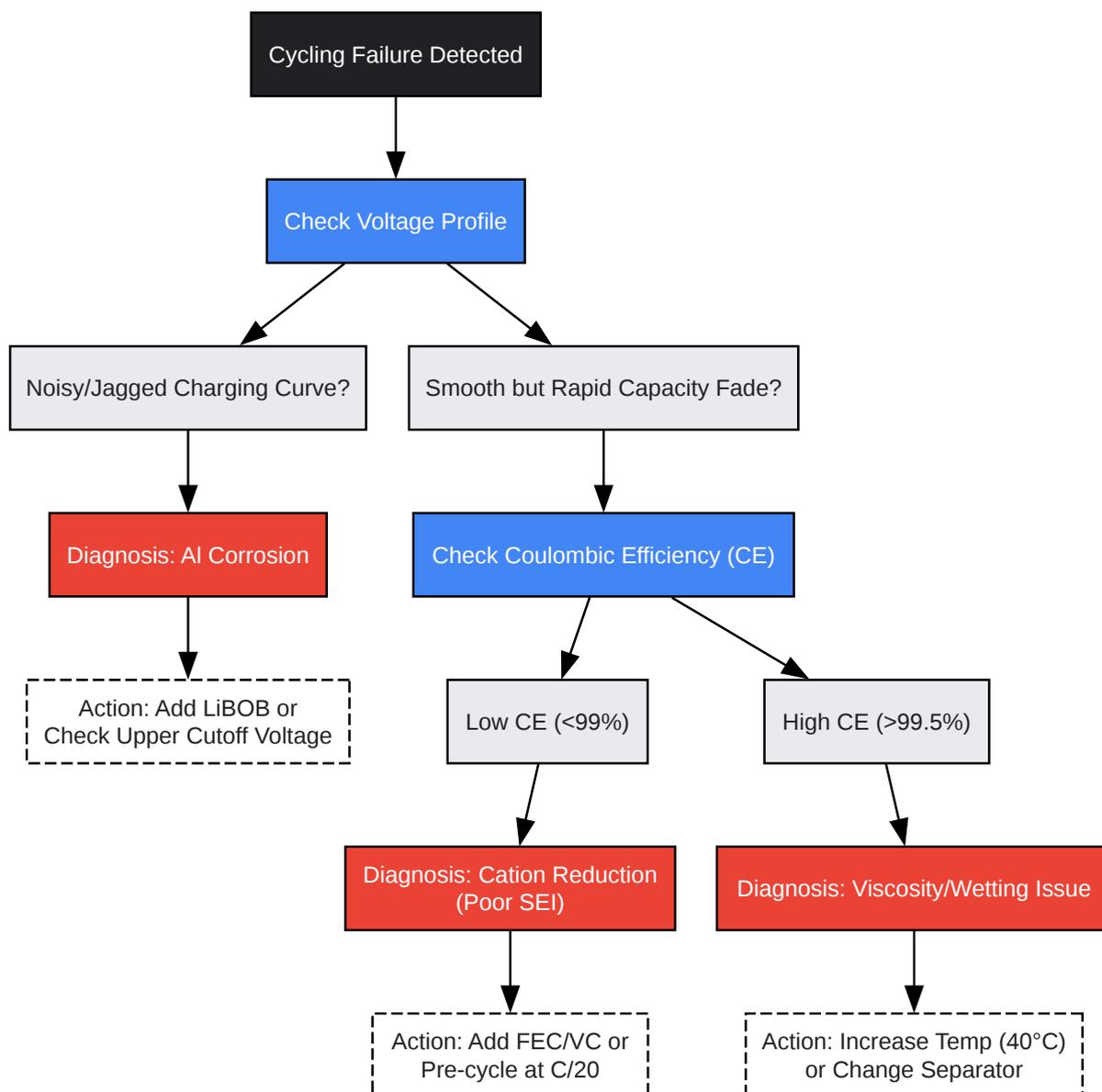


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Figure 1: The cycle of Aluminum corrosion in FSI electrolytes versus the protective pathway enabled by borate additives.[1]

## Mechanism 2: Troubleshooting Workflow

Follow this logic path to diagnose specific cell failures.



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Figure 2: Decision tree for diagnosing ProMPi FSI cycling issues.

## Part 3: Optimized Experimental Protocols

## Protocol A: Electrolyte Drying & Preparation

Water is the primary contaminant in ProMPi FSI, causing hydrolysis of the FSI anion into HF (Hydrofluoric Acid).

- Vacuum Drying: Dry the ProMPi FSI liquid at 60°C under high vacuum (< 10 Pa) for at least 24 hours before mixing with salt.
- Molecular Sieves: Store the final electrolyte over activated 4Å molecular sieves (pre-dried at 300°C) inside the glovebox.
  - Note: Do not use sieves if you have added VC/FEC, as sieves can catalyze the polymerization of these additives.
- Karl Fischer Titration: Verify water content is < 20 ppm. Anything above 50 ppm will cause severe cycling instability.

## Protocol B: Cell Assembly for Long-Term Stability

- Separator: Use Whatman GF/D (Glass Fiber) or a ceramic-coated PE separator. Avoid standard Celgard 2400/2500 unless plasma-treated, as ProMPi FSI wets them poorly.
- Electrolyte Volume: Use 15-20 µL per cm<sup>2</sup> of electrode area. (Slightly higher than carbonate electrolytes due to higher viscosity).
- Formation Cycles:
  - Cycle 1-3: Charge/Discharge at C/20 (very slow) at 25°C or 40°C.
  - This slow rate ensures a dense, inorganic-rich SEI forms from the FSI decomposition rather than a porous organic layer.

## Part 4: Data Summary & Additive Guide

### Table 1: Failure Signatures & Solutions

Failure Mode	Electrochemical Signature	Physical Cause	Recommended Solution
Al Corrosion	Voltage noise/oscillations near 4.0V; Sudden capacity drop.	Soluble Al(FSI) <sub>3</sub> formation.[2]	Add LiBOB (1%) or LiDFOB (1%).
SEI Instability	Low CE; Continuous capacity fade; Thick anode interface.	Reduction of Pyr13 cation.	Add FEC (5-10%); Use LiFSI > 3M.
Viscosity Fade	Increased hysteresis (gap between charge/discharge curves).	Pore clogging; Dewetting.	Use Glass Fiber separator; Elevate Temp (40°C).
Short Circuit	Sudden voltage drop to 0V.	Li Dendrites (FSI prevents dendrites only if SEI is stable).	Increase stack pressure; Improve SEI with LiNO <sub>3</sub> (if ether co-solvent used).

## Table 2: ProMPi FSI vs. Carbonate Electrolytes

Feature	ProMPi FSI (Ionic Liquid)	Standard Carbonate (LP30/LP57)
Flammability	Non-flammable	Highly Flammable
Voltage Window	4.5V+ (Cathodic limit is the weak point)	~4.3V (Anodic limit is the weak point)
Al Corrosion	High Risk (Requires additives)	Low Risk (Passivates naturally)
Conductivity	Moderate (~5 mS/cm)	High (~10 mS/cm)
Thermal Stability	Excellent (>200°C)	Poor (>60°C)

## References

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